molecular formula C7H8BrNO2S B3034422 Ethyl 2-(bromomethyl)thiazole-5-carboxylate CAS No. 173089-24-2

Ethyl 2-(bromomethyl)thiazole-5-carboxylate

Cat. No.: B3034422
CAS No.: 173089-24-2
M. Wt: 250.12 g/mol
InChI Key: QSASMAYDRANGTN-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)thiazole-5-carboxylate, also known as EBC, is a chemical compound used in a variety of laboratory experiments. It is a member of the thiazole family and is a colorless, crystalline solid with a melting point of approximately 60°C. EBC is used as a reagent in organic synthesis and has a variety of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-(bromomethyl)thiazole-5-carboxylate has been used in the synthesis of various novel compounds. One significant application is in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement reactions (Baker & Williams, 2003). Similarly, this compound plays a role in the synthesis of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, which further reacts with various nucleophiles to form different derivatives (Maadadi et al., 2016).

Antimicrobial and Antifungal Activities

Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities. For instance, compounds synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate have been reported to demonstrate good antibacterial and antifungal properties (Shafi et al., 2021).

Synthesis and Biological Properties

This compound is crucial in the synthesis of compounds with potential biological properties. For example, derivatives of this compound have been studied for their anti-proliferative screening against breast cancer cells (Sonar et al., 2020). Additionally, the compound has been used in the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which has antimicrobial activities against various strains of bacteria and fungi (Desai et al., 2019).

Quantum Chemical Computations and Spectroscopic Characterization

This compound derivatives have been characterized using spectroscopic techniques and studied through Density Functional Theory (DFT) for their electronic structure and properties. Such studies help in understanding the molecular behavior and potential applications of these compounds (Haroon et al., 2019).

Corrosion Inhibition

A notable application of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative of this compound, is in corrosion inhibition. It has been used to prevent the corrosion of AA6061 alloy in acidic media, demonstrating its potential as a corrosion inhibitor (Raviprabha & Bhat, 2019).

Properties

IUPAC Name

ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSASMAYDRANGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (0.91 g, 5.1 mmol) was added to a solution of ethyl 2-methyl-thiazole-5-carboxylate (0.8 g, 4.7 mmol) in carbon tetrachloride. The resultant reaction mixture was stirred for one hour whilist being illuminated by a photoflood lamp. After removing the solvent from the reaction mixture the resultant material was partitioned between ethyl acetate and water. The organic phase was then separated off, dried (MgSO4) and the evaporated. Chromatography on silica, eluting with 30% ethyl acetate in hexane, gave ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate (490 mgs), NMR: δH (300 MHz, DMSO-d6, 1.20–1.38 (3 H,t); 4.20–4.37 (2 H,q); 5.05 (2 H, s); 8.55 (1 H, s).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-5-thiazolecarboxylic acid ethyl ester (3.9 g) (J. Am. Chem. Soc. 1982, 104, 4461), N-bromosuccinimide (4.1 g) and catalytic azoisobutyronitrile in ethyl acetate (150 ml) was heated at reflux and under a 500 W halogen lamp for 16 hours. The solution was washed with water, dried (MgSO4) and evaporated. Purification was by chromatography eluting with 50% ethyl acetate in isohexane. Yield 1.5 g.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of ethyl 2-methyl-5-thiazole carboxylate [S. H Mashragui, P. M. Keehn, JACS 104 4461-4465 (1982)] (4.73 g, 27.68 mmol) in carbon tetrachloride (30 ml) was treated with N-bromosuccinimide (4.92 g, 27.64 mmol) and benzoyl peroxide (0.03 g). The reaction mixture was heated to reflux under a strong light for 11/4 hours. The reaction was allowed to cool to ambient temperature and filtered. The filtrate was evaporated and subjected to chromatography (CH2Cl2) to give the title product (1.16 g, 17%). NMR (200 MH2,DMSO-d6) : δ8.4 (s, 1H) , 5.06 (s, 2H) , 4.33 (g, 2H), 1.3 (t, 3H).
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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